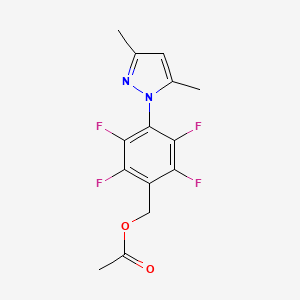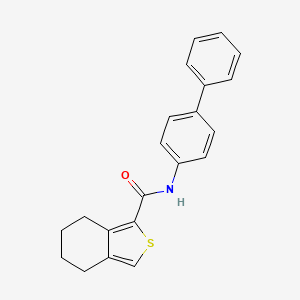
N-(2-furylmethyl)-3-phenoxypropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furylmethyl)-3-phenoxypropanamide, also known as FMP, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. FMP is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 295.34 g/mol.
Wissenschaftliche Forschungsanwendungen
Antimutagenic Activity
- Phenylpropanoids in Clove: Phenylpropanoids, related to N-(2-furylmethyl)-3-phenoxypropanamide, have been found to exhibit antimutagenic activity. These compounds suppress umu gene expression, which is induced in response to mutagens, in Salmonella typhimurium. This indicates a potential role in preventing genetic mutations (Miyazawa & Hisama, 2003).
Corrosion Inhibition
- Schiff Base Compounds: Schiff base compounds containing nitrogen, similar in structure to this compound, have been investigated as corrosion inhibitors. These compounds are effective in protecting mild steel in acidic environments, which suggests a potential industrial application in corrosion prevention (Leçe, Emregül, & Atakol, 2008).
Radiosynthesis and Biological Evaluation
- Positron Emission Tomography: Compounds structurally related to this compound, such as 2beta-carbomethoxy-3beta-(4'-(3-furyl)phenyl)nortropane, have been synthesized for potential use in positron emission tomography (PET) imaging. Their binding affinity to human serotonin, dopamine, and norepinephrine transporters is explored, indicating potential medical imaging applications (Stehouwer et al., 2005).
Phenolic Compounds in Stress Response
- Phenylpropanoid Pathway in Plants: Phenylpropanoid biosynthetic pathways, related to this compound, are activated in plants under stress conditions. This leads to the accumulation of phenolic compounds, which are crucial for the plant's defense against environmental stress (Sharma et al., 2019).
Pharmaceutical Applications
- UCM707 as Endocannabinoid Transporter Inhibitor: N-(3-furylmethyl)eicosa-5,8,11,14-tetraenamide, closely related to this compound, has been shown to be a potent inhibitor of the endocannabinoid transporter. It can potentiate the actions of endocannabinoids, suggesting its potential application in the treatment of disorders modulated by endocannabinoid signaling (de Lago et al., 2002).
Nanofiltration for Compound Recovery
- Nanofiltration in Food Processing: The use of nanofiltration for the separation and concentration of phenolic compounds from press liquors is demonstrated. This technology can be applied for the efficient recovery of valuable compounds, such as those related to this compound, from industrial waste streams (Conidi, Cassano, & Drioli, 2012).
Antimicrobial Activity
- Antimicrobial Properties: Derivatives of thiadiazine, which are structurally similar to this compound, have shown in vitro antifungal activity against Candida albicans and Trichophyton mentagrophytes. This suggests potential applications in developing antimicrobial agents (Coburn, Ho, & Bronstein, 1982).
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-14(15-11-13-7-4-9-17-13)8-10-18-12-5-2-1-3-6-12/h1-7,9H,8,10-11H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEFPXMRPSWHPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5557183.png)

![ethyl [2-(4-ethylphenyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5557196.png)

![2-{[4-methoxy-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5557207.png)
![N-methyl-N-[2-(pyrrolidin-1-ylmethyl)benzyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5557211.png)
![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3-thienylacetyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5557216.png)
![2-{4-[(3-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5557223.png)
![N-[rel-(3R,4S)-4-cyclopropyl-1-(2,3-dihydro-1H-inden-2-yl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide hydrochloride](/img/structure/B5557224.png)
![1-[3-(4-ethoxy-3-methoxyphenyl)acryloyl]piperidine](/img/structure/B5557232.png)
![ethyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5557241.png)
![4-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5557263.png)
